molecular formula C13H9F17O2 B12706668 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol CAS No. 94159-86-1

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol

Cat. No.: B12706668
CAS No.: 94159-86-1
M. Wt: 520.18 g/mol
InChI Key: XLLVATUSJHKQQF-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol typically involves the following steps:

    Fluorination: Starting with a hydrocarbon precursor, multiple fluorination steps are carried out to introduce the fluorine atoms. This can be achieved using reagents like elemental fluorine (F2) or fluorinating agents such as cobalt trifluoride (CoF3).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for fluorination, and employing efficient separation techniques like distillation and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form carbonyl compounds.

    Reduction: The vinyl group can be reduced to form saturated hydrocarbons.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although they are generally less reactive due to the strong C-F bond.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of fluorinated amines or thiols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of fluorinated polymers and surfactants.
  • Acts as a reagent in organic synthesis for introducing fluorinated groups.

Biology:

  • Employed in the development of fluorinated drugs due to its stability and bioavailability.
  • Used in imaging techniques like MRI due to the unique properties of fluorine atoms.

Medicine:

  • Investigated for its potential use in drug delivery systems.
  • Studied for its anti-inflammatory and antimicrobial properties.

Industry:

  • Utilized in the production of non-stick coatings and water-repellent materials.
  • Applied in the manufacture of specialty chemicals and performance materials.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol is largely dependent on its chemical structure. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This compound can interact with biological molecules through hydrophobic interactions and hydrogen bonding, affecting molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
  • (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine

Uniqueness:

  • The presence of the vinyloxy group in 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential for further chemical modifications.
  • Compared to its analogs, this compound offers a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry.

Properties

CAS No.

94159-86-1

Molecular Formula

C13H9F17O2

Molecular Weight

520.18 g/mol

IUPAC Name

1-ethenoxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol

InChI

InChI=1S/C13H9F17O2/c1-2-32-4-5(31)3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2,5,31H,1,3-4H2

InChI Key

XLLVATUSJHKQQF-UHFFFAOYSA-N

Canonical SMILES

C=COCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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